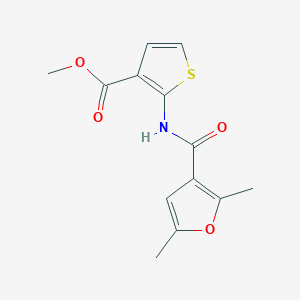

Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiophene derivatives, such as “Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate”, can be synthesized using various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of boron reagents in Suzuki–Miyaura coupling .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Scientific Research Applications

- Several studies have highlighted the conversion of biomass into liquid fuels as a promising avenue for renewable energy. DMF, with its attractive properties, stands out as a potential biofuel candidate . Researchers explore its use as an alternative to conventional fossil fuels.

- The selective separation of DMF from mixtures, such as 2,5-dimethylfuran (DMeF) and 2,5-methyltetrahydrofuran (DMeTHF), plays a crucial role in the chemical industry . Investigating separation techniques and optimizing DMF recovery is essential for efficient processes.

- Theoretical studies have examined the reaction kinetics of DMF, including pathways and rate coefficients for processes like H-abstraction by H-atoms and ipso substitution . Understanding these mechanisms aids in designing efficient catalytic systems.

- DMF participates in catalytic reactions, such as its conversion to 2,5-dimethylfuran via hydrogenation in the presence of CuRu/C catalysts . Researchers explore its role in sustainable chemical transformations.

- Some derivatives of DMF exhibit interesting biological properties. For instance, providencin possesses anticancer activity, while other derivatives inhibit insulin secretion or have antiparasitic effects . Investigating these bioactive compounds is essential for drug discovery.

Biofuel Production

Chemical Separation

Reaction Kinetics and Mechanisms

Catalysis and Hydrogenation

Anticancer and Biological Activity

Future Directions

Thiophene-based analogs, such as “Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate”, have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

properties

IUPAC Name |

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-7-6-10(8(2)18-7)11(15)14-12-9(4-5-19-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEKWUPMXJYWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)

![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)

![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)

![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)